6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile
Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Physical And Chemical Properties Analysis
The compound “6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile” has a molecular weight of 278.36 . It is a powder at room temperature . The IR spectrum of a related compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1 .Scientific Research Applications
Anticancer Activities
Compounds related to 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile have shown potential in anticancer activities. For instance, certain derivatives have been evaluated against human breast cancer and kidney cells, with some showing better anti-proliferative activities than curcumin, a known anti-cancer agent. The structure-activity relationship analysis indicates that the combination of chromene and quinoline moieties with pyrimide and piperazine enhances anti-proliferative activities (Parveen et al., 2017).
Serotonin Receptor Antagonism
A study on 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds revealed their potential as serotonin 5-HT3 receptor antagonists. This is particularly notable in the context of gastrointestinal treatments, where 5-HT3 antagonism can be beneficial (Mahesh et al., 2004).
Molecular Docking and Structure Analysis
Molecular docking studies have been conducted on pyridine derivatives, including those similar to the compound , for potential inhibitory effects against specific proteins. These studies are crucial in understanding how such compounds can interact with biological targets (Venkateshan et al., 2019).
Antimicrobial Properties
Derivatives of this compound have been explored for their antimicrobial properties. Some compounds in this category have shown significant biological activity against various microorganisms, including bacteria and fungi (Suresh et al., 2016).
Herbicidal Applications
Research has been conducted on related pyridine derivatives for their potential use as herbicides. These studies include the synthesis and evaluation of their effectiveness against various plant species, demonstrating the diverse applications of such compounds (Sun et al., 2019).
Corrosion Inhibition
Pyridine derivatives have been studied for their corrosion inhibition properties, especially in steel environments. This application is crucial in industrial settings to prevent material degradation (Yadav & Kumar, 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Another study mentions a compound with a similar structure acting as a selective competitive inhibitor of C1 , a component of the classical pathway of the complement system .
Mode of Action
It’s suggested that similar compounds interact with their targets through a small molecule virtual screen .
Biochemical Pathways
A compound with a similar structure was found to inhibit the classical pathway (cp) of the complement system . The CP is initiated by the activation of the C1 complex, which provides a catalytic basis for the cleavage of downstream CP components C4 and C2 .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . Another compound with a similar structure was found to inhibit the classical pathway of the complement system in a dose-dependent manner .
properties
IUPAC Name |
6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-14-3-2-4-16(11-14)20-7-9-21(10-8-20)17-6-5-15(12-18)13-19-17/h2-6,11,13H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABNTMAAXYTOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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